

Fimepinostat (CUDC-907) Treatment Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fimepinostat*

Cat. No.: *B612121*

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These application notes provide detailed protocols and compiled data for the use of **Fimepinostat** (also known as CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), in preclinical in vivo mouse studies.

Introduction

Fimepinostat is an orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways: the PI3K/AKT/mTOR signaling cascade and HDAC-mediated epigenetic regulation.^{[1][2]} This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various cancer models.^{[1][2]} These notes offer a summary of treatment schedules and detailed methodologies for researchers utilizing **Fimepinostat** in murine cancer models.

Data Presentation: Fimepinostat In Vivo Treatment Regimens

The following table summarizes various **Fimepinostat** treatment schedules and their efficacy in different mouse cancer models. This allows for easy comparison of dosing strategies across various studies.

Mouse Model	Cancer Type	Cell Line / PDX	Dose (mg/kg)	Administration Route	Dosing Schedule	Key Findings
Xenograft	Small Cell Lung Cancer (SCLC)	Platinum-resistant mouse SCLC cell lines (B37R, EN84R), human cell line (NCI-H209), PDX lines (PDX102, PDX109)	70	Oral Gavage	Daily for 28 days or until tumor reached ethical endpoint	Significantly reduced tumor growth in all models tested.[3]
Xenograft	Diffuse Large B-cell Lymphoma (DLBCL)	SU-DHL4	100	Oral	Not specified	Caused tumor regression or stasis.[4]
Xenograft	Non-Small Cell Lung Cancer (NSCLC)	KRAS-mutant A549	100	Oral	Not specified	Caused tumor stasis.[4]
Xenograft	Hepatocellular Carcinoma (HCC)	SMMC-7721	300	Intragastric Administration	Three times a week for 18 days	Significantly suppressed the growth of HCC tumors.[5]
Xenograft	Acute Myeloid	MV4-11	100	Not specified	8 days of treatment, 4-day	Enhanced the efficacy

	Leukemia (AML)				break, then 6 additional days of treatment	of venetoclax.
Xenograft	B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)	MH/NRAS (G12D) mouse model	Not specified	Not specified	Not specified	Significantly suppressed tumor growth and spread, leading to a longer lifespan.[6]
Xenograft	Non- Hodgkin's Lymphoma (NHL) and Multiple Myeloma (MM)	Not specified	100	Oral	Not specified	Induced apoptosis and inhibited cancer cell proliferation.[7]

Experimental Protocols

Fimepinostat Formulation for Oral Administration

a) Suspension in Carboxymethylcellulose Sodium (CMC-Na):

A common method for preparing **Fimepinostat** for oral gavage is as a suspension in 1% CMC-Na.

- Materials:
 - **Fimepinostat** (CUDC-907) powder
 - 1% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water

- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Procedure:
 - Weigh the required amount of **Fimepinostat** powder.
 - Prepare a 1% CMC-Na solution by dissolving CMC-Na in sterile water.
 - Gradually add the **Fimepinostat** powder to the 1% CMC-Na solution while vortexing to create a homogenous suspension.
 - For example, to prepare a 5 mg/mL suspension, add 5 mg of **Fimepinostat** to 1 mL of 1% CMC-Na solution.[\[7\]](#)
 - If necessary, sonicate the suspension to ensure uniform particle size.
 - Prepare the suspension fresh daily before administration.

b) Solubilization in a Multi-component Vehicle:

For studies requiring a solubilized formulation, the following vehicle can be used.

- Materials:
 - **Fimepinostat** (CUDC-907) powder
 - Dimethyl sulfoxide (DMSO)
 - PEG300
 - Tween 80
 - Sterile deionized water (ddH₂O)
 - Sterile conical tubes

- Procedure:
 - Prepare a stock solution of **Fimepinostat** in DMSO (e.g., 100 mg/mL).
 - For a 1 mL final working solution, mix the components in the following order:
 - 400 µL of PEG300
 - 50 µL of the 100 mg/mL **Fimepinostat** in DMSO stock solution. Mix until clear.
 - 50 µL of Tween 80. Mix until clear.
 - 500 µL of ddH₂O.
 - This formulation should be used immediately after preparation.

Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for establishing a subcutaneous tumor model in immunodeficient mice.

- Materials:
 - Cancer cell line of interest
 - Appropriate cell culture medium
 - Phosphate-buffered saline (PBS)
 - Matrigel (optional, can improve tumor take rate)
 - Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)
 - Syringes and needles (27-30 gauge)
 - Calipers
- Procedure:

- Culture the selected cancer cells to 70-80% confluency.
- Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 4×10^6 cells/mouse).[8]
- (Optional) Mix the cell suspension 1:1 with Matrigel on ice.
- Anesthetize the mouse according to approved institutional protocols.
- Inject the cell suspension (typically 100-200 μL) subcutaneously into the flank of the mouse.
- Monitor the mice regularly for tumor growth.
- Once tumors reach a palpable size (e.g., 150-200 mm^3), measure the tumor volume using calipers (Volume = (Length x Width²)/2).[3]
- Randomize the mice into treatment and control groups.

Oral Gavage Administration of Fimepinostat

This protocol describes the standard procedure for administering **Fimepinostat** via oral gavage.

- Materials:
 - Prepared **Fimepinostat** formulation
 - Appropriately sized oral gavage needle (feeding needle)
 - Syringe
- Procedure:
 - Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
 - Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

- Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
- Slowly administer the **Fimepinostat** formulation.
- Carefully withdraw the gavage needle.
- Monitor the mouse for any signs of distress after administration.

Mandatory Visualizations

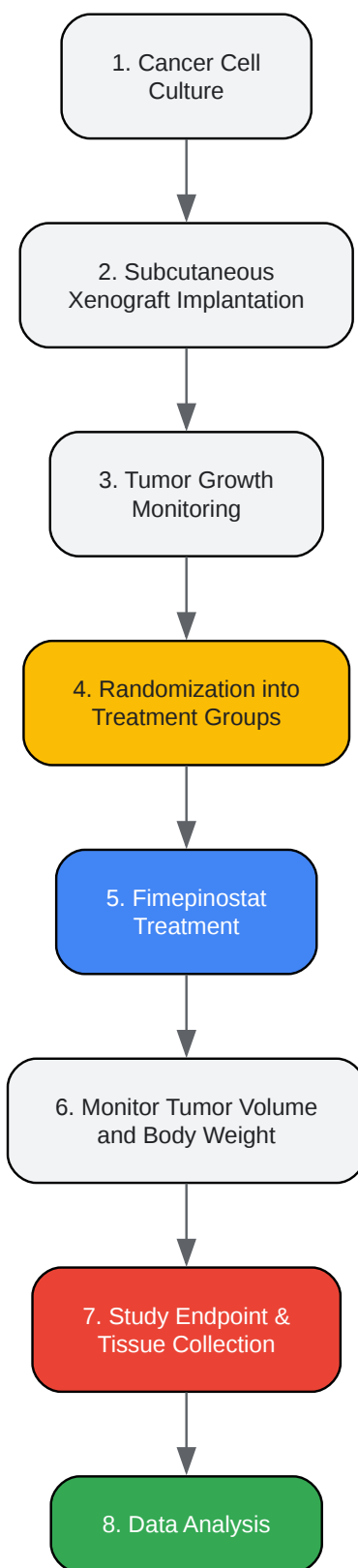
Fimepinostat Dual Inhibition Signaling Pathway

Fimepinostat exerts its anti-cancer effects by simultaneously inhibiting Class I PI3K enzymes and Class I and II HDACs. This dual action leads to the downregulation of the PI3K/AKT/mTOR pathway and epigenetic modifications that promote the expression of tumor suppressor genes.

Caption: **Fimepinostat**'s dual inhibition of PI3K and HDAC pathways.

Experimental Workflow for In Vivo Fimepinostat Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of **Fimepinostat** in a subcutaneous xenograft mouse model.



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Caption: Workflow for a **Fimepinostat** in vivo efficacy study.

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- To cite this document: BenchChem. [Fimepinostat (CUDC-907) Treatment Protocols for In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612121#fimepinostat-treatment-schedule-for-in-vivo-mouse-studies]

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